(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions, where the indole compound is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydroxylamine Derivative: The final step involves the reaction of the chloro-substituted indole with hydroxylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products
Scientific Research Applications
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with cellular signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables with anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications in cancer prevention and treatment.
Indolo[2,3-a]carbazoles: A class of compounds with diverse biological properties, including antitumor activity.
Uniqueness
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific chemical structure, which includes a chloro-substituted indole ring and a hydroxylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8-9(7)6(4-11-8)5-12-13/h1-5,11,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWYUBEKZHDOF-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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